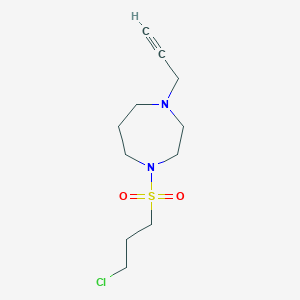
2-(Allylthio)-6-amino-4-(4-(benzyloxy)phenyl)pyridine-3,5-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Allylthio)-6-amino-4-(4-(benzyloxy)phenyl)pyridine-3,5-dicarbonitrile is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an allylthio group, an amino group, a benzyloxyphenyl group, and two cyano groups attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylthio)-6-amino-4-(4-(benzyloxy)phenyl)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method involves the reaction of aldehyde derivatives, malononitrile, and thiophenol under solvent-free conditions using a magnetically recoverable catalyst . This method is advantageous due to its simplicity and the ease of catalyst recovery.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(Allylthio)-6-amino-4-(4-(benzyloxy)phenyl)pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino and benzyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylthio group can yield sulfoxides or sulfones, while reduction of the nitro groups can produce corresponding amines.
科学研究应用
2-(Allylthio)-6-amino-4-(4-(benzyloxy)phenyl)pyridine-3,5-dicarbonitrile has several scientific research applications:
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its excellent thermally activated delayed fluorescence properties.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biology: It can be used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, including as a precursor for more complex organic molecules.
作用机制
The mechanism of action of 2-(Allylthio)-6-amino-4-(4-(benzyloxy)phenyl)pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the amino and cyano groups can form hydrogen bonds with active site residues, while the benzyloxy group can participate in hydrophobic interactions. These interactions can lead to changes in the enzyme’s conformation and activity, ultimately affecting biological pathways.
相似化合物的比较
Similar Compounds
- 4-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile (Me-DMAC)
- 4-(4-(10H-phenoxazin-10-yl)phenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile (Me-PXZ)
Uniqueness
2-(Allylthio)-6-amino-4-(4-(benzyloxy)phenyl)pyridine-3,5-dicarbonitrile is unique due to the presence of the allylthio group, which imparts distinct chemical reactivity compared to other pyridine-3,5-dicarbonitrile derivatives. This uniqueness makes it valuable for specific applications where such reactivity is desired.
属性
IUPAC Name |
2-amino-4-(4-phenylmethoxyphenyl)-6-prop-2-enylsulfanylpyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS/c1-2-12-29-23-20(14-25)21(19(13-24)22(26)27-23)17-8-10-18(11-9-17)28-15-16-6-4-3-5-7-16/h2-11H,1,12,15H2,(H2,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZSZDFCQKNZLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(2-((4-butylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2983189.png)

![7-(4-chlorophenyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2983192.png)
![2-[(2-Fluorophenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![3,4,5-trimethoxy-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2983196.png)
![3-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide](/img/structure/B2983197.png)
![methyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzenecarboxylate](/img/structure/B2983198.png)






